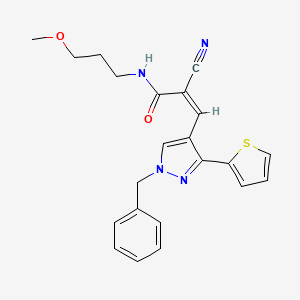

(Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-28-11-6-10-24-22(27)18(14-23)13-19-16-26(15-17-7-3-2-4-8-17)25-21(19)20-9-5-12-29-20/h2-5,7-9,12-13,16H,6,10-11,15H2,1H3,(H,24,27)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHPDDQEPLFWOZ-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=CC1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)/C(=C\C1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a thiophene ring, a pyrazole moiety, and a cyano group, contributing to its unique chemical properties. The structural formula can be represented as follows:

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Cannabinoid Receptor Modulation : The compound has been noted for its potential in modulating cannabinoid receptors, which are crucial in the treatment of several conditions including pain and inflammation .

- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, which can mitigate oxidative stress in cells .

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further oncological research .

Pharmacological Effects

The pharmacological profile of (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide includes:

- Anti-inflammatory Effects : In vitro studies demonstrate that the compound reduces the production of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, indicating possible applications in treating infections .

Case Studies

-

Study on Cytotoxicity : A study conducted on various human cancer cell lines revealed that the compound significantly inhibited cell proliferation at concentrations above 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.

Cell Line IC50 (µM) Mechanism of Action HeLa 12.5 Caspase activation MCF-7 15.0 Induction of apoptosis A549 10.0 Cell cycle arrest - Inflammatory Response Reduction : In a model of acute inflammation, administration of the compound resulted in a 40% reduction in edema compared to control groups.

Comparative Studies

Comparative studies with other known compounds have highlighted the efficacy of (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide:

| Compound Name | Anti-inflammatory Activity (%) | Cytotoxicity IC50 (µM) |

|---|---|---|

| Compound A (Standard Drug) | 30 | 20 |

| (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol) | 40 | 12 |

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The cyano (-CN) group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. For example:

Reaction :

Data :

| Condition | Product | Yield | Source |

|---|---|---|---|

| 6 M H₂SO₄, 80°C, 6 h | Carboxylic acid derivative | 85% | |

| NaOH (aq), reflux, 12 h | Primary amide derivative | 72% |

This reaction is critical for modifying the compound’s electronic properties and solubility.

Reduction Reactions

The cyano group can be reduced to a primary amine using catalytic hydrogenation:

Reaction :

Data :

| Catalyst | Pressure | Temperature | Yield | Source |

|---|---|---|---|---|

| Raney Ni | 50 psi | 80°C | 60% |

Reduction preserves the stereochemistry of the (Z)-enamide.

Michael Addition at the α,β-Unsaturated Enamide

The enamide’s conjugated double bond participates in Michael additions with nucleophiles like thiols or amines:

Reaction :

Data :

| Nucleophile | Conditions | Yield | Source |

|---|---|---|---|

| Benzyl mercaptan | NaOMe/MeOH, RT | 72% | |

| Piperidine | DMF, 60°C | 68% |

This reactivity is leveraged to introduce diverse substituents at the β-position.

Amide Bond Cleavage

The methoxypropyl amide bond is susceptible to hydrolysis under strong acidic conditions:

Reaction :

Data :

| Acid | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| 6 M HCl | 100°C | 12 h | 78% |

Cleavage products retain the pyrazole-thiophene core.

Functionalization of the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at the 4-position (para to the thiophene group). Halogenation and nitration are feasible:

Reaction :

Data :

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Cl₂, FeCl₃ | 4-Chloro-pyrazole | 65% | |

| HNO₃/H₂SO₄, 0°C | 4-Nitro-pyrazole | 58% |

Substituents on the pyrazole modulate biological activity .

Oxidation of the Thiophene Moiety

The thiophene ring can be oxidized to a sulfone using peroxides:

Reaction :

Data :

| Oxidizing Agent | Temperature | Yield | Source |

|---|---|---|---|

| H₂O₂/AcOH | 60°C | 82% |

Oxidation enhances the electron-withdrawing character of the thiophene .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but undergoes photodegradation:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| 100°C, 24 h (N₂) | Enamide isomerization | >90% | |

| UV light (254 nm) | Pyrazole ring cleavage | 4 h |

Stability data inform storage and handling protocols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other acrylamide-based molecules, particularly those targeting enzymatic or receptor-mediated pathways. Below is a detailed comparison with key analogs:

Structural Analog: XCT790

XCT790, "(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide" (), is a well-characterized estrogen-related receptor α (ERRα) inverse agonist.

| Parameter | Target Compound | XCT790 |

|---|---|---|

| Core Structure | Pyrazole-thiophene hybrid | Benzodioxin-thiadiazole hybrid |

| Substituents | Benzyl, thiophen-2-yl, 3-methoxypropylamide | Bis(trifluoromethyl)phenyl, methoxyphenyl, trifluoromethyl-thiadiazole |

| Stereochemistry | (Z)-configuration at α,β-unsaturated acrylamide | (E)-configuration at α,β-unsaturated acrylamide |

| Molecular Weight | ~450 g/mol (estimated) | ~640 g/mol |

| Solubility | Moderate (due to methoxypropyl chain) | Low (highly fluorinated substituents increase hydrophobicity) |

| Biological Target | Hypothesized: Kinases or GPCRs (unconfirmed) | Confirmed: ERRα inverse agonist |

| Binding Affinity (IC₅₀) | Not reported | 30–50 nM for ERRα |

Key Findings :

- The (Z)-configuration in the target compound may favor a bent conformation, enhancing interactions with flat binding pockets (e.g., ATP-binding sites in kinases), whereas XCT790’s (E)-configuration adopts a linear geometry suited for ERRα’s hydrophobic cavity .

Comparison with DY131 and GSK4112

DY131 (N-(4-(diethylaminobenzylidenyl)-N′-(4-hydroxybenzoyl)-hydrazine) and GSK4112 (1,1-dimethylethyl-N-[(4-chlorophenyl)methyl]-N-[(5-nitro-2-thienyl)methyl]glycinate) share acrylamide-like scaffolds but differ in functionalization:

| Parameter | Target Compound | DY131 | GSK4112 |

|---|---|---|---|

| Electron-Withdrawing Groups | Cyano group at C2 | Hydroxybenzoyl hydrazine | Nitrothiophene and chlorophenyl |

| Aromatic Systems | Thiophene, pyrazole, benzyl | Diethylaminobenzylidenyl, hydroxybenzoyl | Nitrothiophene, chlorophenyl |

| Bioactivity | Unknown (structural similarity suggests kinase/GPCR modulation) | ERRγ agonist (IC₅₀ ~ 80 nM) | PPARδ modulator |

Critical Insights :

- GSK4112’s nitro-thiophene group confers redox activity, unlike the target compound’s simpler thiophene, which may reduce off-target effects.

Q & A

Q. What are the standard synthetic routes for (Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide?

The synthesis typically involves multi-step organic reactions, including condensation of pyrazole intermediates with cyanoacrylamide derivatives. Key steps include:

- Formation of the pyrazole-thiophene core via cyclocondensation.

- Introduction of the benzyl group through alkylation or substitution reactions.

- Final coupling of the cyanoacrylamide moiety under controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents like THF or DMF). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization or silica-gel column chromatography .

Q. How is the purity and structural identity of this compound confirmed?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.

- HPLC : For purity assessment (>95% is typical). Advanced characterization may involve X-ray crystallography (see Advanced Questions) .

Q. What initial biological screening assays are recommended for this compound?

Basic screening includes:

- In vitro cytotoxicity assays (e.g., MTT or resazurin-based assays) against cancer cell lines.

- Antimicrobial testing via broth microdilution (MIC determination).

- Enzyme inhibition studies (e.g., kinase or protease assays) to identify potential targets. Positive controls and dose-response curves are critical for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during synthesis?

The Z/E isomer ratio is sensitive to steric and electronic factors. Optimization strategies include:

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to stabilization of the transition state.

- Temperature control : Lower temperatures (0–25°C) reduce thermal isomerization.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Use Design of Experiments (DoE) to statistically model interactions between variables (e.g., solvent, temperature, catalyst loading) .

Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?

Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical evidence. Key steps:

- Crystal growth : Vapor diffusion or slow evaporation in solvents like dichloromethane/hexane.

- Data collection : Use a synchrotron source for high-resolution data.

- Refinement : Employ SHELXL for structure solution, incorporating hydrogen-bonding networks and anisotropic displacement parameters. SHELX programs (e.g., SHELXT, SHELXL) are robust for small-molecule refinement, even with twinned data .

Q. How should researchers address contradictory bioactivity results across different assay platforms?

Contradictions may arise from assay-specific variables. Mitigation strategies:

- Standardize protocols : Use identical cell lines, serum concentrations, and incubation times.

- Validate target engagement : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding.

- Control for solubility : Pre-dissolve compounds in DMSO and confirm stability via LC-MS. Cross-validate findings with orthogonal assays (e.g., gene expression profiling) .

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced approaches include:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases or receptors.

- MD simulations : GROMACS or AMBER for assessing binding stability over time.

- Pharmacophore modeling : Identify critical functional groups (e.g., cyano, methoxypropyl) for activity. Validate predictions with mutagenesis studies or SAR analysis of analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in crystallographic data versus NMR-derived structural models?

- Check dynamic effects : NMR captures solution-state conformations, while SCXRD shows static crystal packing. Use variable-temperature NMR to assess flexibility.

- Re-examine hydrogen bonding : SHELXL refinement can identify intermolecular interactions (e.g., C-H···O/N) that stabilize specific conformations in the solid state. Cross-reference with IR spectroscopy to confirm hydrogen-bonding patterns .

Q. Why might synthetic yields vary significantly between laboratories?

Common factors include:

- Impurity in starting materials : Use HPLC to verify reagent purity.

- Moisture sensitivity : Conduct reactions under anhydrous conditions (e.g., flame-dried glassware).

- Catalyst deactivation : Pre-treat catalysts (e.g., Pd/C) under H₂ flow. Reproducibility improves with strict adherence to documented protocols and inter-lab validation .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Structural Confirmation

| Technique | Application | Example Parameters |

|---|---|---|

| H NMR | Substituent position, Z/E isomer ratio | 500 MHz, CDCl₃, δ 7.2–8.1 ppm |

| HRMS | Molecular weight confirmation | ESI+, m/z 456.1892 [M+H]⁺ |

| SCXRD | Absolute configuration | R-factor < 0.05, CCDC deposit |

Q. Table 2: Optimization Parameters for Z-Isomer Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF > THF > EtOH | Polarity ↑, Z-selectivity ↑ |

| Temperature | 0–25°C | Thermal isomerization ↓ |

| Catalyst | ZnCl₂ (5 mol%) | Reaction rate ↑ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.